2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride
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Overview
Description
2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride is a heterocyclic compound that belongs to the class of benzoxazoles. It is characterized by the presence of a sulfonyl chloride group attached to the benzoxazole ring, along with a cyanomethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO). The reaction is carried out at 50°C in the presence of aqueous hydrogen peroxide and ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Ethanol, dichloromethane, and other organic solvents
Major Products
The major products formed from these reactions include substituted benzoxazole derivatives, which can be further functionalized for various applications.
Scientific Research Applications
2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its role in drug discovery and development, particularly in creating new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying biological molecules and studying their functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyanomethyl)benzo[d]oxazole-7-sulfonamide
- 2-(Cyanomethyl)benzo[d]oxazole-7-sulfonic acid
- 2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl fluoride
Uniqueness
2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds that may have different functional groups, leading to variations in reactivity and applications .
Properties
Molecular Formula |
C9H5ClN2O3S |
---|---|
Molecular Weight |
256.67 g/mol |
IUPAC Name |
2-(cyanomethyl)-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClN2O3S/c10-16(13,14)7-3-1-2-6-9(7)15-8(12-6)4-5-11/h1-3H,4H2 |
InChI Key |
NNVVLMAYRJDHAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC(=N2)CC#N |
Origin of Product |
United States |
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